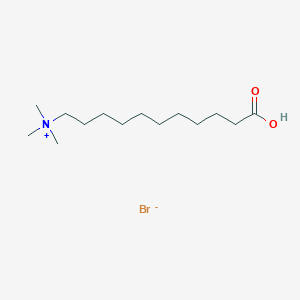
10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide, also known as decyltrimethylammonium bromide, is a quaternary ammonium compound. It is characterized by its long hydrophobic decyl chain and a hydrophilic quaternary ammonium head. This compound is widely used in various fields due to its surfactant properties, making it valuable in both industrial and research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide typically involves the reaction of decyl bromide with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated purification systems to handle large volumes efficiently .
化学反应分析
Types of Reactions
10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution: The major products are typically the corresponding alcohols or ethers, depending on the nucleophile used.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学研究应用
10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide is utilized in various scientific research applications:
作用机制
The primary mechanism of action of 10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The quaternary ammonium group interacts with negatively charged surfaces, disrupting cell membranes and leading to cell lysis in biological applications .
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a longer cetyl chain, making it more hydrophobic.
Tetradecyltrimethylammonium Bromide (TTAB): Another quaternary ammonium compound with a tetradecyl chain.
Dodecyltrimethylammonium Bromide (DTAB): Similar but with a dodecyl chain, offering different surfactant properties.
Uniqueness
10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific chain length provides optimal micelle formation and surface activity compared to its longer or shorter chain analogs .
属性
CAS 编号 |
20430-88-0 |
|---|---|
分子式 |
C14H30BrNO2 |
分子量 |
324.30 g/mol |
IUPAC 名称 |
10-carboxydecyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C14H29NO2.BrH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14(16)17;/h4-13H2,1-3H3;1H |
InChI 键 |
LPSPJDNZVUDNMU-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCCCCCCCCCC(=O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
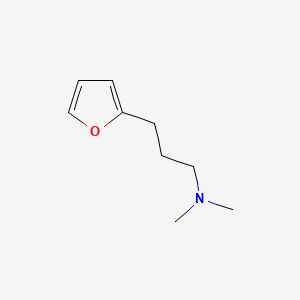

![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
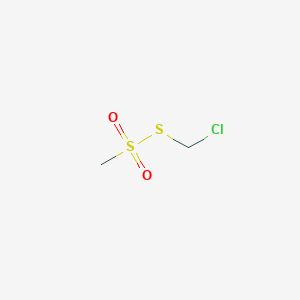
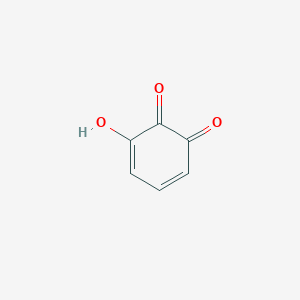


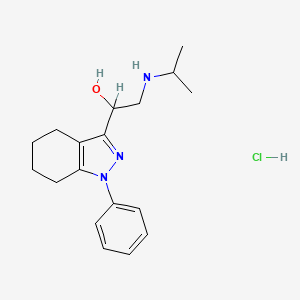
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
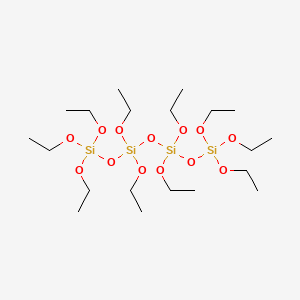
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
